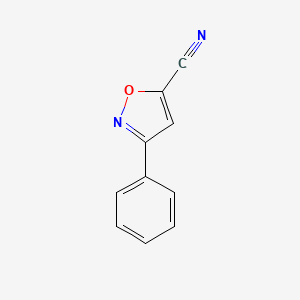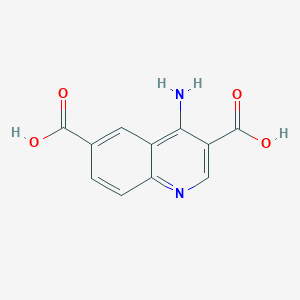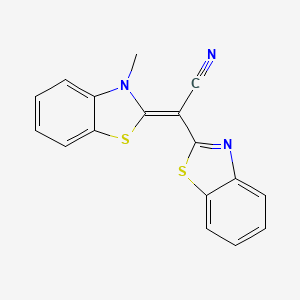
1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate
Übersicht
Beschreibung
1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate, commonly known as TBD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound belongs to the class of azetidine-1,3-dicarboxylates and has been synthesized through various methods. The purpose of
Wirkmechanismus
The mechanism of action of TBD is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been found to modulate the immune system by regulating the production of cytokines.
Biochemical and Physiological Effects:
TBD has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and replication. It has also been found to modulate the immune system by regulating the production of cytokines. TBD has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBD in lab experiments is its potential as a therapeutic agent. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of TBD.
Zukünftige Richtungen
There are several future directions for research related to TBD. One direction is to further investigate its mechanism of action to better understand how it works at the cellular level. Another direction is to explore its potential as a therapeutic agent for other diseases such as autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of TBD for maximum efficacy.
Wissenschaftliche Forschungsanwendungen
TBD has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In one study, TBD was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that TBD had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. TBD has also been shown to have anti-viral effects against the influenza virus.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(phenylmethoxycarbonylamino)azetidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-5-25-15(22)19(12-21(13-19)17(24)27-18(2,3)4)20-16(23)26-11-14-9-7-6-8-10-14/h6-10H,5,11-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQWKCPQQSYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121381 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-[[(phenylmethoxy)carbonyl]amino]-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate | |
CAS RN |
1011479-73-4 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-[[(phenylmethoxy)carbonyl]amino]-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011479-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-[[(phenylmethoxy)carbonyl]amino]-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3198232.png)


![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3198251.png)
![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)
![Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B3198280.png)



![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)
![N-(4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198303.png)
![2-(2,3-dimethylphenoxy)-N-(4-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198322.png)